

# L-Tyrosine transport mechanisms across blood-brain barrier

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Tyrosine*

Cat. No.: B559521

[Get Quote](#)

An In-depth Technical Guide on **L-Tyrosine** Transport Mechanisms Across the Blood-Brain Barrier

For: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The blood-brain barrier (BBB) represents a formidable challenge and a critical target for central nervous system (CNS) drug development. It is a highly selective, dynamic interface that meticulously controls the passage of substances into and out of the brain parenchyma. **L-Tyrosine**, an essential aromatic amino acid, serves as a crucial precursor for the synthesis of key catecholamine neurotransmitters, including dopamine and norepinephrine.<sup>[1][2][3]</sup> Consequently, its efficient transport across the BBB is vital for maintaining normal brain function. This technical guide provides a comprehensive overview of the core mechanisms governing **L-Tyrosine** transport, focusing on the principal transporter, its kinetics, regulatory aspects, and the experimental methodologies used for its characterization. A thorough understanding of this transport system is paramount for developing novel therapeutic strategies that can effectively leverage this pathway for targeted brain drug delivery.

## The Primary Transporter: L-Type Amino Acid Transporter 1 (LAT1/SLC7A5)

The transport of **L-Tyrosine** and other large neutral amino acids (LNAs) across the BBB is predominantly mediated by the L-Type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5).[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Structure and Function

LAT1 is a transmembrane protein that functions as a sodium- and pH-independent obligatory antiporter.[\[5\]](#)[\[7\]](#)[\[8\]](#) It forms a heterodimeric complex with a heavily glycosylated single-span transmembrane protein, 4F2 heavy chain (4F2hc or CD98), which is essential for stabilizing LAT1 and localizing it to the plasma membrane.[\[7\]](#)[\[9\]](#)[\[10\]](#) The LAT1 subunit itself is responsible for the transport activity and consists of 12 transmembrane domains.[\[5\]](#) The transporter operates with a 1:1 stoichiometry, exchanging an extracellular LNAA for an intracellular one.[\[7\]](#) This mechanism allows for the facilitated diffusion of substrates down their concentration gradients. LAT1 exhibits a strong preference for L-enantiomers of amino acids over D-enantiomers.[\[5\]](#)[\[7\]](#)

## Localization and Significance at the BBB

LAT1 is highly expressed on both the luminal (blood-facing) and abluminal (brain-facing) membranes of the brain capillary endothelial cells that constitute the BBB.[\[6\]](#)[\[7\]](#)[\[11\]](#) This dual localization is critical for the effective transcellular transport of **L-Tyrosine** from the blood into the brain's extracellular fluid. The high expression of LAT1 at the BBB compared to other healthy organs makes it an attractive target for brain-specific drug delivery.[\[12\]](#)[\[13\]](#) Its function is essential for supplying the brain with not only **L-Tyrosine** but also other essential amino acids like phenylalanine, leucine, tryptophan, and histidine, which cannot be synthesized de novo in the brain.[\[6\]](#)[\[14\]](#)

**Caption:** Mechanism of **L-Tyrosine** transport across the BBB via the LAT1/4F2hc antiporter.

## Kinetics and Competition of L-Tyrosine Transport

The transport of **L-Tyrosine** via LAT1 is a saturable process characterized by Michaelis-Menten kinetics. The affinity of LAT1 for its substrates is typically in the micromolar range.[\[7\]](#)[\[9\]](#)

## Quantitative Transport Data

The kinetic parameters for **L-Tyrosine** and other relevant compounds have been determined using various experimental models.

| Compound        | Model System        | K <sub>m</sub> (μM) | V <sub>max</sub> (nmol/min/g) | Transport Rate (ml/g/min) | Reference            |
|-----------------|---------------------|---------------------|-------------------------------|---------------------------|----------------------|
| L-Tyrosine      | Human Brain (PET)   | -                   | -                             | 0.052                     | <a href="#">[15]</a> |
| L-Tyrosine      | Xenopus Oocyte      | 28.3 - 35.9         | -                             | -                         | <a href="#">[16]</a> |
| L-Phenylalanine | Rat Brain (in situ) | 11 ± 1              | 41 ± 2                        | -                         | <a href="#">[6]</a>  |
| L-Leucine       | Xenopus Oocyte      | 19.7                | -                             | -                         | <a href="#">[16]</a> |
| L-Tryptophan    | Xenopus Oocyte      | 21.4                | -                             | -                         | <a href="#">[16]</a> |

Note: K<sub>m</sub> (Michaelis constant) represents the substrate concentration at half-maximal transport velocity (V<sub>max</sub>). Data varies depending on the experimental model and conditions.

## Competition with Other LNAs

Due to a shared transport system, **L-Tyrosine** uptake into the brain is competitive.[\[1\]](#) An elevated plasma concentration of other LNAs, such as leucine, phenylalanine, and tryptophan, can significantly inhibit **L-Tyrosine** transport across the BBB.[\[1\]](#)[\[17\]](#) This competition is a critical factor in conditions like phenylketonuria, where high plasma phenylalanine levels impair the brain uptake of **L-Tyrosine** and other essential amino acids.

## Known Inhibitors

Several compounds are known to inhibit LAT1-mediated transport. These are valuable tools for research and potential therapeutic development.

| Inhibitor                         | Type                             | IC_50             | Model System        | Reference |
|-----------------------------------|----------------------------------|-------------------|---------------------|-----------|
| BCH                               | Non-selective System L Inhibitor | -                 | -                   | [9][18]   |
| JPH203 (KYT-0353)                 | Selective LAT1 Inhibitor         | Potent            | -                   | [9][18]   |
| 3,3',5-Triiodo-L-thyronine (T3)   | Competitive Inhibitor            | High Affinity     | -                   | [18]      |
| Melphalan                         | Substrate/Inhibitor or           | -                 | -                   | [7][19]   |
| meta-substituted Tyr/Phe analogs  | Competitive Inhibitors           | 6.6 - 7.3 $\mu$ M | HEK-LAT1 cells      | [20]      |
| Glucose-coupled L-tyrosine (GcpY) | Competitive Inhibitor            | 6.57 mM           | Rat Brain (in situ) | [21]      |

Note: IC<sub>50</sub> is the concentration of an inhibitor required to reduce the transport of a substrate by 50%.

## Role in Neurophysiology and Drug Delivery

Once transported into the brain, **L-Tyrosine** is the rate-limiting precursor for the synthesis of dopamine and norepinephrine. This pathway is fundamental to mood, cognition, and motor control.[1][2][3]



[Click to download full resolution via product page](#)

**Caption:** Post-transport metabolic fate of **L-Tyrosine** in catecholaminergic neurons.

The high capacity of the LAT1 transport system has been successfully exploited for drug delivery. The classic example is L-DOPA, the precursor to dopamine used in Parkinson's disease treatment, which readily crosses the BBB via LAT1, whereas dopamine itself cannot.<sup>[7]</sup> <sup>[19]</sup> This has spurred the development of numerous prodrug strategies, where a therapeutic agent is chemically modified to be recognized as a LAT1 substrate, enabling its entry into the brain.<sup>[4]</sup><sup>[12]</sup>

# Experimental Protocols for Studying L-Tyrosine Transport

Characterizing the transport of molecules across the BBB requires specialized experimental models and techniques.

## In Vitro Model: Transwell Permeability Assay

This model uses a monolayer of brain capillary endothelial cells cultured on a semi-permeable membrane insert to mimic the BBB.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Objective: To determine the permeability coefficient ( $P_{app}$ ) of **L-Tyrosine** across a cellular model of the BBB.

Methodology:

- Cell Culture: Human Brain Microvascular Endothelial Cells (hBMECs) are seeded onto the apical side of a Transwell insert coated with an extracellular matrix (e.g., fibronectin, collagen).[\[25\]](#) Cells are often co-cultured with astrocytes or pericytes in the basolateral chamber to induce a tighter barrier phenotype.[\[23\]](#)
- Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER) and by assessing the paracellular flux of a marker molecule like sucrose or FITC-dextran.[\[22\]](#)[\[25\]](#)
- Transport Experiment: The experiment is initiated by replacing the medium in the apical (donor) chamber with a solution containing a known concentration of radiolabeled [ $^3\text{H}$ ]-**L-Tyrosine** or unlabeled **L-Tyrosine**.
- Sampling: At designated time intervals (e.g., 15, 30, 45, 60 minutes), samples are collected from the basolateral (receiver) chamber. The volume removed is replaced with fresh medium.
- Quantification: The concentration of **L-Tyrosine** in the receiver samples is quantified using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS (for unlabeled compound).[\[22\]](#)

- Data Analysis: The apparent permeability coefficient ( $P_{app}$ , in cm/s) is calculated using the formula:  $P_{app} = (dQ/dt) / (A * C_0)$ , where  $dQ/dt$  is the transport rate,  $A$  is the surface area of the membrane, and  $C_0$  is the initial concentration in the donor chamber.[26]



Workflow: In Vitro Transwell Assay

[Click to download full resolution via product page](#)

**Caption:** Standard experimental workflow for an in vitro BBB permeability assay.

## In Situ Brain Perfusion

This *in vivo* technique allows for the measurement of transport kinetics across the BBB in an intact animal model, free from the metabolic effects of peripheral tissues.[\[27\]](#)

Objective: To determine the kinetic constants ( $K_m$ ,  $V_{max}$ ) of **L-Tyrosine** transport across the BBB in an anesthetized rat.

Methodology:

- Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and catheterized. The external carotid artery is ligated to direct the perfusate exclusively to the brain.
- Perfusion: The animal is perfused for a short duration (e.g., 5-30 seconds) with a physiological buffer (perfusate) containing a known concentration of radiolabeled [ $^3\text{H}$ ]-**L-Tyrosine** and a non-transportable vascular space marker (e.g., [ $^{14}\text{C}$ ]-sucrose).
- Saturation/Competition: To determine kinetic parameters, parallel experiments are conducted where the perfusate also contains increasing concentrations of unlabeled **L-Tyrosine** (for saturation) or a potential competitor.[\[21\]](#)
- Termination and Sample Collection: The perfusion is terminated by decapitation. The brain is removed, and samples from specific regions are dissected.
- Analysis: Brain samples are solubilized, and the radioactivity for both isotopes is measured by dual-label liquid scintillation counting.
- Calculation: The brain uptake clearance is calculated. The amount of tracer transported into the brain parenchyma is determined by subtracting the amount remaining in the vascular space (indicated by the [ $^{14}\text{C}$ ]-sucrose marker). Kinetic parameters ( $K_m$  and  $V_{max}$ ) are then derived by fitting the data to the Michaelis-Menten equation.[\[21\]\[27\]](#)

## Conclusion

The transport of **L-Tyrosine** across the blood-brain barrier is a highly efficient and specific process mediated primarily by the LAT1 transporter. This carrier system is essential for brain

health, providing the necessary precursor for catecholamine synthesis. The saturable and competitive nature of LAT1 has profound implications for neuropharmacology and nutrition. For drug development professionals, the LAT1 transporter represents a validated and promising gateway for delivering therapeutics into the CNS. A deep, quantitative understanding of its function, as elucidated by the experimental protocols described herein, is fundamental to the rational design of novel, brain-penetrant drugs and prodrugs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]
- 2. examine.com [examine.com]
- 3. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Role of L-Type Amino Acid Transporter 1 at the Blood-Brain Barrier: Structural Implications and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]
- 9. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. uniprot.org [uniprot.org]
- 11. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uef.fi [uef.fi]
- 13. Conformationally restricted derivatives of L-tyrosine and L-tryptophan as inhibitors of the L-type amino acid transporter LAT1 - American Chemical Society [acs.digitellinc.com]

- 14. Introduction to the Blood–Brain Barrier: Blood–brain barrier amino acid transport | Semantic Scholar [semanticscholar.org]
- 15. The transport of tyrosine into the human brain as determined with L-[1-11C]tyrosine and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Support for limited brain availability of tyrosine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. L-Type amino acid transporter 1 as a target for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. In vitro study of the blood–brain barrier transport of bioactives from Mediterranean foods - Food & Function (RSC Publishing) DOI:10.1039/D3FO04760A [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Tyrosine transport mechanisms across blood-brain barrier]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b559521#l-tyrosine-transport-mechanisms-across-blood-brain-barrier>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)